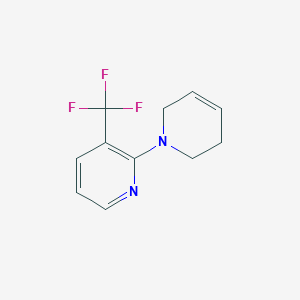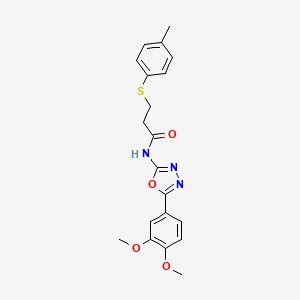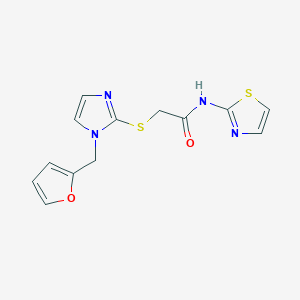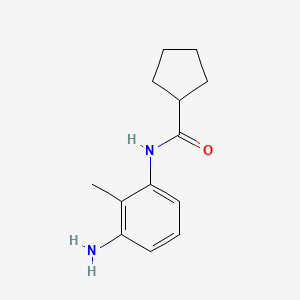
2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine, commonly known as DHPG, is a pyridine derivative that has been extensively studied for its potential therapeutic applications in various diseases. DHPG is a potent agonist of metabotropic glutamate receptor 1 (mGluR1) and has been shown to modulate glutamatergic neurotransmission in the brain.
作用機序
DHPG is a potent agonist of 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine, a G protein-coupled receptor that is involved in the regulation of glutamatergic neurotransmission. Activation of 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine by DHPG leads to the activation of various intracellular signaling pathways, including the phospholipase C pathway, which results in the release of intracellular calcium and the activation of protein kinase C.
Biochemical and Physiological Effects:
DHPG has been shown to modulate glutamatergic neurotransmission in the brain, which is involved in various physiological processes, including learning and memory, synaptic plasticity, and neuronal development. DHPG has also been shown to have neuroprotective effects in various animal models of neurological disorders.
実験室実験の利点と制限
DHPG is a potent agonist of 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine and has been extensively used in various in vitro and in vivo experiments to study the role of 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine in various physiological and pathological processes. However, DHPG has some limitations, including its low selectivity for 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine and its potential off-target effects.
将来の方向性
1. Development of more selective 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine agonists: The development of more selective 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine agonists will allow for more specific modulation of glutamatergic neurotransmission in the brain, which may have therapeutic applications in various neurological disorders.
2. Use of DHPG in combination with other drugs: The use of DHPG in combination with other drugs may enhance its therapeutic efficacy and reduce its potential side effects.
3. Study of the role of 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine in neurological disorders: Further studies are needed to elucidate the role of 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
4. Development of 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine antagonists: The development of 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine antagonists may have therapeutic applications in various neurological disorders, including schizophrenia and depression.
5. Study of the long-term effects of DHPG: Further studies are needed to determine the long-term effects of DHPG on neuronal development and synaptic plasticity.
合成法
DHPG can be synthesized through a multi-step process involving the reaction of pyridine with various reagents. The most commonly used method involves the reaction of 2-amino-3-picoline with trifluoroacetic anhydride to form 2-(trifluoroacetyl)pyridine. This intermediate is then reacted with sodium borohydride to reduce the trifluoroacetyl group to a trifluoromethyl group, resulting in the formation of DHPG.
科学的研究の応用
DHPG has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. DHPG has been shown to modulate glutamatergic neurotransmission in the brain, which is involved in various neurological disorders.
特性
IUPAC Name |
2-(3,6-dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2/c12-11(13,14)9-5-4-6-15-10(9)16-7-2-1-3-8-16/h1-2,4-6H,3,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVZMSCKUJGVRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C2=C(C=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-(trifluoromethyl)-3,6-dihydro-2H-1,2'-bipyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{2-[(2-Furylmethyl)amino]pteridin-4-yl}(4-methylphenyl)amine](/img/structure/B3008997.png)
![(1R,5S)-8-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3008999.png)
![Methyl 3-[(2-furylcarbonyl)amino]-4-(phenylsulfonyl)benzenecarboxylate](/img/structure/B3009002.png)
![2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B3009003.png)
![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide](/img/structure/B3009004.png)
![N1-(4-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3009008.png)




![1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3009014.png)
